Tert-butyl 2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrrolidine-1-carboxylate
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Description
Tert-butyl 2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C21H29FN2O5S and its molecular weight is 440.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research includes the synthesis of complex tert-butyl esters and their structural characterization. For instance, the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate through the mixed anhydride method and its X-ray diffraction studies highlight the methodologies for creating and analyzing similar tert-butyl compounds (S. Naveen et al., 2007). This research could be foundational for developing new synthetic routes and analyzing similar compounds.
Material Science and Polymer Chemistry
In material science, the synthesis of polyamides using derivatives like 4-tert-butylcatechol showcases the utility of tert-butyl compounds in creating materials with high thermal stability and solubility in various organic solvents, which are desirable properties for high-performance polymers (S. Hsiao et al., 2000).
Pharmaceutical Applications
In pharmaceutical research, compounds structurally related to the tert-butyl group play a crucial role. For example, the study on "ASYMMETRIC DEPROTONATION BY BULI/(-)-SPARTEINE" involves synthesizing (S)-2-aryl-Boc-pyrrolidines, which are significant for developing enantioselective syntheses of pharmaceutical intermediates (Shengde Wu et al., 1996).
Chemical Interactions and Reactions
Investigations into the activation of C-H bonds and their implications for cyclometalation processes, as seen in the study of 2-tert-butyl-6-(4-fluorophenyl)pyridine, also provide insights into how similar tert-butyl compounds might be used in catalysis and the synthesis of complex metal-organic frameworks (Sarah H. Crosby et al., 2009).
Properties
IUPAC Name |
tert-butyl 2-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O5S/c1-21(2,3)29-20(26)24-11-6-9-17(24)19(25)23-12-10-18(30(27,28)14-13-23)15-7-4-5-8-16(15)22/h4-5,7-8,17-18H,6,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIVEQUNGZJGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.